

DCLK1-IN-1: A Technical Guide to a Selective DCLK1 Kinase Inhibitor

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Doublecortin-like kinase 1 (DCLK1) has emerged as a significant therapeutic target in oncology.[1][2] Primarily recognized for its role in neuronal migration through the regulation of microtubule polymerization, DCLK1 is now understood to be a multifaceted protein with critical functions in cancer biology.[3][4] Overexpressed in a variety of solid tumors, including pancreatic, colorectal, and gastric cancers, DCLK1 is implicated as a marker for cancer stem cells (CSCs) and a driver of tumorigenesis, metastasis, and chemoresistance.[1][5][6]

This technical guide provides a comprehensive overview of DCLK1-IN-1, a first-in-class, potent, and selective chemical probe for the DCLK1 kinase domain.[1][7] Developed through a combination of chemoproteomic profiling and structure-based design, DCLK1-IN-1 serves as an invaluable tool for elucidating the biological functions of DCLK1 and exploring its therapeutic potential.[1] This document will detail the mechanism of action of DCLK1-IN-1, present its key quantitative data, outline relevant experimental protocols, and visualize the signaling pathways it modulates.

Mechanism of Action

DCLK1-IN-1 functions as an ATP-competitive inhibitor of the DCLK1 kinase domain.[4] By binding to the active site of the kinase, it prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that DCLK1 regulates.[8] DCLK1-IN-1



exhibits high selectivity for DCLK1 and its close homolog, DCLK2, with minimal off-target activity against a broad panel of other human kinases.[1][9] This specificity makes it a superior tool for dissecting the precise roles of DCLK1 in cellular processes.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of DCLK1-IN-1, demonstrating its potency and selectivity.

Parameter	DCLK1	DCLK2	Assay Type	Reference
IC50	9.5 nM	31 nM	KINOMEscan (Binding Assay)	[1][7][10]
IC50	57 nM (at 50 μM ATP)	103 nM (at 100 μM ATP)	33P-labeled ATP Kinase Assay	[1][7][10]
Kd	109 nM	-	Isothermal Titration Calorimetry (ITC)	[1]
Cellular IC50	279 nM	-	NanoBRET Assay (HCT116 cells)	[1][7]

Table 1: In Vitro and Cellular Potency of DCLK1-IN-1

Cell Line	IC50 (MTT Assay)	Reference
ACHN (Renal Cell Carcinoma)	~22-35 µM	[11]
786-O (Renal Cell Carcinoma)	~22-35 µM	[11]
CAKI-1 (Renal Cell Carcinoma)	~22-35 μM	[11]

Table 2: Cell Viability IC50 of DCLK1-IN-1 in Renal Cell Carcinoma Lines

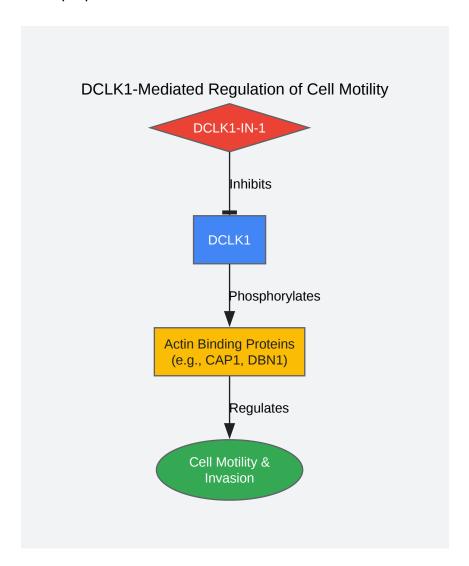
Signaling Pathways Modulated by DCLK1-IN-1



DCLK1 is a central node in several signaling pathways that are crucial for cancer progression. Inhibition of DCLK1 by DCLK1-IN-1 has been shown to impact these pathways, leading to antitumor effects.

DCLK1 and Cell Motility

Transcriptomic and proteomic analyses of patient-derived pancreatic ductal adenocarcinoma (PDAC) organoids treated with DCLK1-IN-1 revealed an enrichment of gene signatures associated with cell motility.[1] This suggests that DCLK1 plays a pivotal role in regulating the migratory and invasive properties of cancer cells.



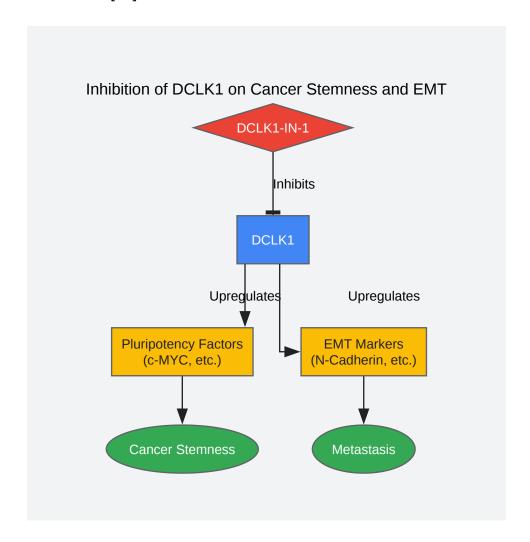
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DCLK1-IN-1 inhibits pathways involved in cell motility.



DCLK1 in Cancer Stemness and EMT

DCLK1 is a recognized marker for cancer stem cells and a promoter of the epithelial-to-mesenchymal transition (EMT), a key process in metastasis.[5][12] Studies in renal cell carcinoma have shown that DCLK1-IN-1 treatment downregulates pluripotency factors and EMT-associated markers.[12]



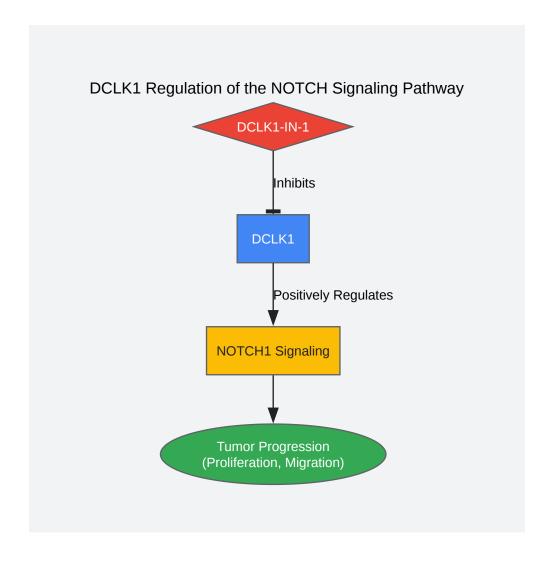
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DCLK1-IN-1 downregulates cancer stemness and EMT markers.

DCLK1 and NOTCH Signaling

In head and neck squamous cell carcinoma (HNSCC), DCLK1 expression positively correlates with the activation of the NOTCH signaling pathway.[13][14][15][16] Pharmacological inhibition of DCLK1 leads to a downregulation of NOTCH1 signaling, resulting in decreased proliferation, migration, and colony formation.[14][16]





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DCLK1-IN-1 inhibits the pro-tumorigenic NOTCH pathway.

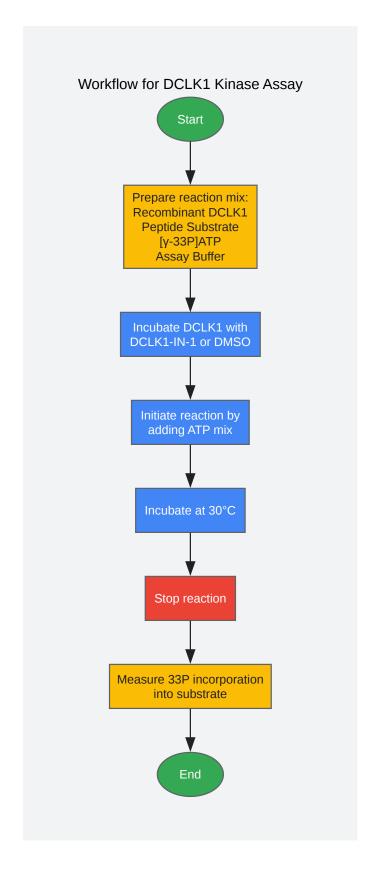
Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the characterization of DCLK1-IN-1.

DCLK1 Kinase Assay (33P-labeled ATP)

This assay measures the enzymatic activity of DCLK1 by quantifying the incorporation of radiolabeled phosphate into a substrate.





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A generalized workflow for a radiometric kinase assay.



Methodology:

- Recombinant DCLK1 kinase domain is incubated with varying concentrations of DCLK1-IN 1.
- The kinase reaction is initiated by the addition of a reaction mixture containing a suitable peptide substrate and [y-33P]ATP at a concentration near the Km for ATP (e.g., 50 μM for DCLK1).[1]
- The reaction is allowed to proceed at 30°C for a defined period.
- The reaction is then stopped, and the amount of 33P incorporated into the substrate is quantified, typically by capturing the substrate on a filter and measuring radioactivity.
- IC50 values are calculated from the dose-response curves.

NanoBRET Target Engagement Assay

The NanoBRET assay is a live-cell assay that measures the binding of a compound to its target protein.

Methodology:

- Cells (e.g., HCT116) are transiently transfected with a vector expressing DCLK1 fused to NanoLuc luciferase.[1]
- A cell-permeable fluorescent tracer that binds to the DCLK1 active site is added to the cells.
- In the absence of a competing inhibitor, the tracer binds to DCLK1-NanoLuc, bringing the luciferase and fluorophore into close proximity and allowing for Bioluminescence Resonance Energy Transfer (BRET).
- DCLK1-IN-1 is added in increasing concentrations, which competes with the tracer for binding to DCLK1.
- The displacement of the tracer by DCLK1-IN-1 leads to a decrease in the BRET signal.

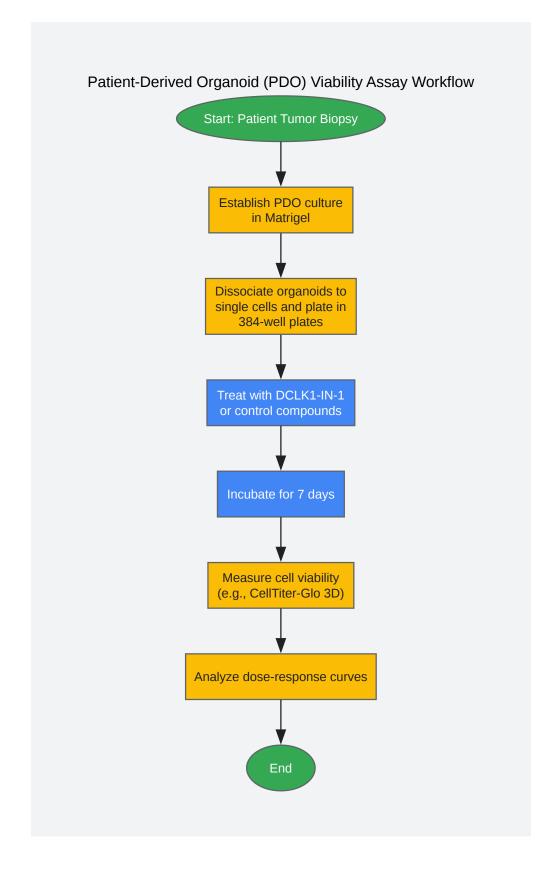


• The IC50 for target engagement is determined from the dose-dependent reduction in the BRET signal.[1]

Patient-Derived Organoid (PDO) Viability Assay

PDOs are three-dimensional cultures derived from patient tumors that better recapitulate the in vivo tumor environment.[17][18][19]





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Workflow for assessing DCLK1-IN-1 efficacy in PDOs.



Methodology:

- Patient-derived organoids are established from tumor tissue.
- Organoids are dissociated into single cells and plated in a Matrigel-containing medium in 384-well plates.[1]
- After allowing the cells to re-form organoids, they are treated with a dose range of DCLK1-IN-1.[1]
- The plates are incubated for an extended period (e.g., 7 days) to allow for effects on proliferation.[1]
- Cell viability is assessed using a 3D-compatible assay such as CellTiter-Glo 3D, which measures ATP levels.[1][5]
- The effect of DCLK1-IN-1 on organoid viability is determined by comparing the luminescence signal in treated wells to that in DMSO-treated control wells.[1]

Conclusion

DCLK1-IN-1 is a highly selective and potent inhibitor of DCLK1 kinase activity, making it an indispensable chemical probe for investigating the complex biology of this emerging cancer target. Its demonstrated activity in clinically relevant models, such as patient-derived organoids, underscores the potential of targeting DCLK1 as a therapeutic strategy.[1] The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the function of DCLK1 and advance the development of novel anti-cancer therapies.

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Foundational & Exploratory





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